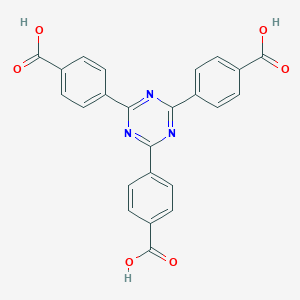

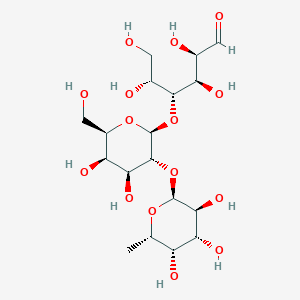

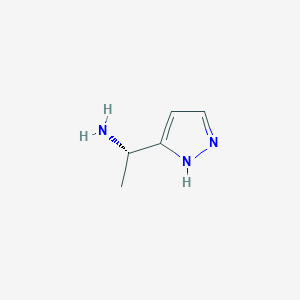

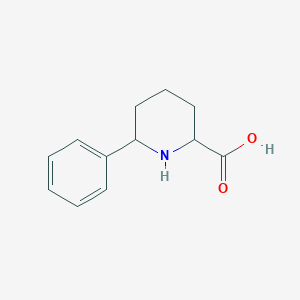

6-Phenylpiperidine-2-carboxylic acid

Vue d'ensemble

Description

6-Phenylpiperidine-2-carboxylic acid is a chemical compound with interesting properties that make it a subject of various chemical studies. It belongs to the class of organic compounds known as piperidines.

Synthesis Analysis

Research on compounds related to 6-Phenylpiperidine-2-carboxylic acid includes studies on the synthesis of analogous compounds. For instance, Martin et al. (2001) explored the synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), using solid-phase synthesis and Fmoc chemistry (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Phenylpiperidine-2-carboxylic acid has been investigated. Toniolo et al. (1998) discussed the structure of TOAC, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, highlighting its role in inducing β-turn and 310/α-helix in peptides (Toniolo et al., 1998).

Chemical Reactions and Properties

Research by Vasin et al. (2013) on the synthesis and chemical transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, provides insights into the reactivity of compounds structurally similar to 6-Phenylpiperidine-2-carboxylic acid, including reduction and acetylation reactions (Vasin et al., 2013).

Physical Properties Analysis

The physical properties of 6-Phenylpiperidine-2-carboxylic acid are not directly reported in the literature; however, studies on similar compounds offer some context. For instance, the synthesis and properties of 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its iron(II) and cobalt(II) complexes by Dawid et al. (2009) provide information on the crystal structures and magnetic moments of related compounds (Dawid et al., 2009).

Applications De Recherche Scientifique

Synthesis of α-Phenylisocinchomeronic and 4-Azafluorenone 3-Carboxylic Acids : The phylation of 2,5-lutidine results in 3,6-dimethyl-6-phenylpyridine, useful for synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov et al., 1986).

Catalysis in Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid serves as an effective catalyst for dehydrative amidation between carboxylic acids and amines, facilitating -dipeptide synthesis (Wang et al., 2018).

Antioxidant Potential in Biomedical Studies : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) exhibit antioxidant potential and are promising for magnetic-resonance imaging (MRI) applications in biomedical studies (Yushkova et al., 2013).

Preparation of Pyrones and Pyronones : The preparation of 6-phenyl-2-pyrone-3-carboxylic acid and its isomers, as well as the synthesis of 3-phenyl-2-pyrone-6-carboxylic acid, has been demonstrated, contributing to the field of organic synthesis (Dam, 2010).

Luminescence and Complex-Forming Properties : Derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid with chlorine and nitro groups in the phenyl fragment have been synthesized to study their luminescence and complex-forming properties (Vasin et al., 2013).

Solubility of Functionalized Carbon Nanotubes : The solubility of functionalized single-wall carbon nanotubes in water is determined by the length of the hydrocarbon side chain, with 6-aminohexanoic acid derivatives being soluble in a specific pH range (Zeng et al., 2005).

Synthesis of NK1 Antagonists : Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine enables the rapid synthesis of a potent NK1 antagonist with a bioactive (S) configuration (Xiao et al., 2005).

Electrocatalytic Carboxylation with CO2 : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in a specific ionic liquid produces 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010).

Potential SP Antagonists : Newly synthesized piperidinones incorporating an amino acid moiety show potential as SP antagonists (Burdzhiev & Stanoeva, 2010).

Biocompatible Drug Carriers : Oxidized cellulose has been examined as a biocompatible and bioresorbable prodrug carrier for amine drugs, suggesting potential applications in drug delivery systems (Zhu et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylpiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

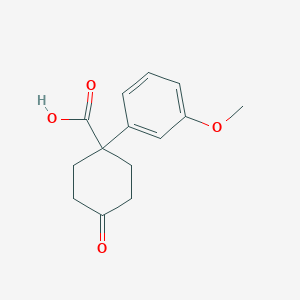

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)